molecular formula C17H19N3OS B2520538 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide CAS No. 893993-53-8

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2520538
CAS No.: 893993-53-8
M. Wt: 313.42
InChI Key: LCPXFWFOUDGLDR-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a complex organic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The purity of the obtained compounds is usually controlled by HPLC-MS analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclopentanecarboxamide moiety, in particular, may contribute to its unique pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-16(13-3-1-2-4-13)18-14-7-5-12(6-8-14)15-11-20-9-10-22-17(20)19-15/h5-8,11,13H,1-4,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPXFWFOUDGLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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